1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride
Descripción
BenchChem offers high-quality 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(azetidin-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-6-1-2-7(11)9(6)5-3-8-4-5;/h1-2,5,8H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPEPQHCPQLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C=CC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Ascendancy of Azetidinyl Maleimide Salts: A Physicochemical Deep Dive for Next-Generation Covalent Therapeutics
A Senior Application Scientist's Guide to Harnessing the Potential of Azetidinyl Maleimide Salts in Medicinal Chemistry
Introduction: The Strategic Imperative for Azetidinyl Maleimide Salts
In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents has led to a renaissance in covalent inhibitor design. Among the burgeoning classes of electrophilic warheads, azetidinyl maleimide salts are emerging as a particularly compelling scaffold. This guide provides a comprehensive technical overview of the critical physicochemical properties of these compounds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The unique combination of the strained azetidine ring and the reactive maleimide moiety presents a powerful toolkit for tuning drug-like properties, enhancing target engagement, and ultimately, designing safer and more effective medicines.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to confer favorable pharmacokinetic profiles.[1][2] Its inherent ring strain and sp³-rich character can lead to improved solubility, metabolic stability, and receptor selectivity.[1][2] When coupled with the maleimide group—a well-established reactive handle for forming covalent bonds with cysteine residues on target proteins—the resulting azetidinyl maleimide structure offers a unique set of advantages.[3][4][5] This guide will dissect the key physicochemical attributes of these salts, from their synthesis and characterization to their stability and membrane permeability, providing a roadmap for their successful application in medicinal chemistry programs.
Core Physicochemical Properties: A Balancing Act for Therapeutic Success
The journey of a drug from administration to its site of action is governed by a complex interplay of physicochemical properties. For azetidinyl maleimide salts, a nuanced understanding of these characteristics is paramount for optimizing their therapeutic potential.
Aqueous Solubility: The Gateway to Bioavailability
A recurring challenge in the development of maleimide-containing compounds is their often-limited aqueous solubility.[6] This can significantly hinder intravenous administration and overall bioavailability. The incorporation of an azetidine moiety, and the formation of salts, are strategic approaches to mitigate this issue.
-
The Azetidine Advantage: The nitrogen atom in the azetidine ring can be protonated to form a salt, which generally enhances aqueous solubility. Furthermore, the inherent polarity of the azetidine ring itself contributes to improved interactions with water molecules.
-
Salt Form Selection: The choice of the counterion in the salt form is a critical determinant of solubility and other physicochemical properties.[7] A rational approach to salt screening is essential to identify the optimal form for a given drug candidate.
A comparative analysis of the solubility of a parent maleimide with its azetidinyl salt derivative is presented in Table 1.
| Compound | Structure | Aqueous Solubility (mg/mL) |
| Parent Maleimide | [Generic Maleimide Structure] | < 0.1 |
| Azetidinyl Maleimide HCl Salt | [Generic Azetidinyl Maleimide HCl Salt Structure] | > 10 |
Table 1: Illustrative Comparison of Aqueous Solubility. The introduction of the azetidinyl group and formation of a hydrochloride salt can dramatically improve the aqueous solubility of a maleimide-based compound.
Chemical Stability: Ensuring On-Target Residence Time
The stability of the maleimide-thiol conjugate is a critical factor for ensuring sustained target engagement and minimizing off-target effects. The thiosuccinimide adduct formed upon reaction with a cysteine residue can be susceptible to a retro-Michael reaction, leading to deconjugation.[8][9]
-
Hydrolytic Stabilization: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, which ring-opens the structure and renders it resistant to the retro-Michael reaction.[10][11] The rate of this hydrolysis can be influenced by the substituents on the maleimide ring. Self-hydrolyzing maleimides have been designed to incorporate functionalities that catalyze this stabilizing ring-opening.[11]
-
Azetidinyl Influence: The electronic properties of the azetidine ring can influence the stability of the adjacent maleimide. For instance, azetidinyl oxadiazoles have been identified as cysteine-targeting electrophiles that form adducts with a measurable half-life in solution, suggesting a degree of intrinsic instability that could be tuned for specific applications.[3]
The stability of a maleimide-thiol conjugate can be assessed by monitoring its degradation over time in a relevant biological matrix, such as human plasma.
Membrane Permeability: Crossing Biological Barriers
For drugs targeting intracellular proteins, the ability to cross cell membranes is a prerequisite for efficacy.[12] Membrane permeability is a complex property influenced by a molecule's size, charge, lipophilicity, and its potential for interaction with membrane transporters.
-
Assessing Permeability: In vitro models, such as the Caco-2 and MDCK cell-based assays, are widely used to predict the intestinal absorption and blood-brain barrier penetration of drug candidates.[12][13][14][15] These assays measure the apparent permeability (Papp) of a compound across a confluent monolayer of cells.
-
Structure-Permeability Relationships: The introduction of the azetidine ring can impact permeability. While the increased polarity from the nitrogen atom might decrease passive diffusion, the overall compact and rigid structure of the azetidine can be favorable for traversing membranes. A careful balance between solubility and lipophilicity is key to optimizing permeability.
The workflow for a typical in vitro permeability assay is depicted in the following diagram.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | MDPI [mdpi.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. pharmaron.com [pharmaron.com]
- 14. bioivt.com [bioivt.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
An In-Depth Technical Guide to the Molecular Weight and Exact Mass Calculation of 1-(Azetidin-3-yl)pyrrole-2,5-dione HCl
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive methodology for the calculation of two critical physicochemical parameters for the compound 1-(Azetidin-3-yl)pyrrole-2,5-dione hydrochloride: its molecular weight and exact mass. Tailored for researchers, medicinal chemists, and analytical scientists, this document elucidates the fundamental principles distinguishing these two values, details the systematic protocols for their calculation, and discusses the practical implications of each in a drug discovery and development context. By grounding these calculations in authoritative data and clear, step-by-step instructions, this guide serves as an essential resource for ensuring accuracy in both stoichiometric and mass spectrometric analyses.
Introduction
In the landscape of modern drug discovery, precision is paramount. Small molecules, such as derivatives of azetidine and pyrrole-2,5-dione, are frequently investigated for their potential therapeutic activities.[1] The compound 1-(Azetidin-3-yl)pyrrole-2,5-dione hydrochloride represents a class of molecules whose characterization relies heavily on the accurate determination of its fundamental properties. Among the most crucial of these are its molecular weight and exact mass.
While often used interchangeably in broader chemical discourse, these two terms have distinct definitions and applications that are critical for scientific rigor.
-
Molecular Weight (also known as average molecular mass) is indispensable for gravimetric and volumetric preparations, enabling chemists to accurately prepare solutions of a specific molarity for reactions or biological assays.
-
Exact Mass is the cornerstone of high-resolution mass spectrometry (HRMS), a powerful analytical technique used to confirm the elemental composition and structural integrity of a newly synthesized compound with a high degree of confidence.
This guide will deconstruct the calculation of both values for 1-(Azetidin-3-yl)pyrrole-2,5-dione HCl, providing the theoretical foundation and practical workflows necessary for professionals in the field.
Section 1: Theoretical Foundations
A nuanced understanding of isotopic abundance is central to differentiating molecular weight from exact mass. Nearly all elements exist in nature as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons. This variation in neutron number leads to differences in mass.
The Concept of Molecular Weight
The molecular weight (or more accurately, the average molecular mass) of a compound is a weighted average that accounts for the natural abundance of all stable isotopes of its constituent elements.[2] The values used for this calculation are the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which represent the mean relative atomic masses of elements from terrestrial sources.[2][3][4][5] Because it is an average, it is the correct value to use for macroscopic applications where a vast number of molecules are present, such as weighing a substance on a balance to prepare a solution.[6][7][8]
The Concept of Exact Mass
The exact mass is a calculated value representing the mass of a single molecule composed of the most abundant stable isotope of each element.[9] This is also referred to as the monoisotopic mass.[9] For example, in organic chemistry, this typically involves using the masses of ¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl.[10] High-resolution mass spectrometers are capable of measuring mass with enough precision to distinguish between molecules that have the same nominal mass (integer mass) but different elemental compositions. Therefore, the calculated exact mass is the value an analytical scientist aims to detect experimentally to confirm the identity of a compound.
Section 2: Determining the Molecular Formula
The first step in any mass calculation is to establish the correct molecular formula. This is derived by systematically analyzing the compound's name and structure.
-
Pyrrole-2,5-dione Core: This is a five-membered ring containing two carbonyl groups and a nitrogen atom, also known as a maleimide ring. Its base formula is C₄H₃NO₂.[11][12]
-
Azetidin-3-yl Substituent: An azetidine is a four-membered saturated heterocycle with one nitrogen atom.[13] When attached at the 3-position, it becomes an "azetidin-3-yl" group with the formula -C₃H₆N.
-
Assembly of the Free Base: The "1-(Azetidin-3-yl)" designation indicates that the azetidin-3-yl group is attached to the nitrogen atom (position 1) of the pyrrole-2,5-dione ring. This replaces the hydrogen on the maleimide nitrogen.
-
Formula of Free Base = (C₄H₂NO₂) + (C₃H₆N) = C₇H₈N₂O₂
-
-
Formation of the Hydrochloride Salt: The azetidine ring contains a basic secondary amine. In the presence of hydrochloric acid (HCl), this nitrogen atom is protonated (gains an H⁺), and a chloride ion (Cl⁻) serves as the counter-ion. This adds one hydrogen and one chlorine atom to the overall formula.
-
Final Formula of HCl Salt = C₇H₈N₂O₂ + HCl = C₇H₉ClN₂O₂
-
The workflow for determining the final molecular formula is illustrated below.
Caption: Structure of 1-(Azetidin-3-yl)pyrrole-2,5-dione HCl.
Section 3: Step-by-Step Calculation Protocols
With the molecular formula C₇H₉ClN₂O₂ established, we can proceed with the calculations. The atomic weights are sourced from IUPAC, and isotopic masses are from established scientific databases. [4][10][14][15]
Protocol for Molecular Weight Calculation
This protocol uses the standard atomic weights of the elements, which are weighted averages of their natural isotopes.
Methodology:
-
List each element present in the molecular formula: C, H, Cl, N, O.
-
Count the number of atoms for each element.
-
Obtain the standard atomic weight for each element from an authoritative source like IUPAC. [4]4. Multiply the atom count by the atomic weight for each element to get the total mass contribution.
-
Sum the mass contributions of all elements to determine the final molecular weight. [7] Data and Calculation:
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 188.614 |
The calculated molecular weight of 1-(Azetidin-3-yl)pyrrole-2,5-dione HCl is 188.614 g/mol .
Protocol for Exact Mass Calculation
This protocol uses the mass of the single most abundant stable isotope for each element.
Methodology:
-
List each element present in the molecular formula.
-
Identify the most abundant stable isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
-
Count the number of atoms for each element.
-
Obtain the precise mass of the most abundant isotope for each element. [10][14][15][16]5. Multiply the atom count by the isotopic mass for each element.
-
Sum the results to determine the monoisotopic exact mass. [9] Data and Calculation:
| Element | Most Abundant Isotope | Atom Count | Isotopic Mass (Da) | Total Mass Contribution (Da) |
| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |
| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |
| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | 188.035256 |
The calculated exact mass of 1-(Azetidin-3-yl)pyrrole-2,5-dione HCl is 188.035256 Da .
Section 4: Summary and Practical Implications
The calculated values for 1-(Azetidin-3-yl)pyrrole-2,5-dione HCl are summarized below for direct comparison.
| Parameter | Value |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.614 g/mol |
| Exact Mass | 188.035256 Da |
The distinction between these values is not merely academic; it has direct consequences for laboratory work:
-
For the Synthetic Chemist: When preparing a reaction or making a stock solution, the molecular weight (188.614 g/mol ) must be used. For example, to create a 10 mM solution, one would weigh out 1.886 mg of the compound and dissolve it in 1 mL of solvent. Using the exact mass for this calculation would introduce a significant error in the final concentration.
-
For the Analytical Scientist: When analyzing a sample by high-resolution mass spectrometry (HRMS), the goal is to find an ion corresponding to the analyte. The compound will typically be observed in its protonated form, [M+H]⁺. The theoretical exact mass of this ion would be the exact mass of the neutral free base (C₇H₈N₂O₂) plus the mass of a proton (H⁺).
-
Exact Mass of Free Base (C₇H₈N₂O₂): 152.05858 Da
-
Exact Mass of [M+H]⁺: 152.05858 + 1.007276 = 153.06586 Da This is the value (as a mass-to-charge ratio, m/z) that would be searched for in the high-resolution mass spectrum to confirm the compound's identity.
-
Conclusion
The accurate calculation of molecular weight and exact mass is a foundational skill in the chemical and pharmaceutical sciences. For 1-(Azetidin-3-yl)pyrrole-2,5-dione HCl, the molecular weight of 188.614 g/mol is essential for all stoichiometric and solution-based work, while the exact mass of its most abundant isotopologue, 188.035256 Da , is the key parameter for its unambiguous identification via high-resolution mass spectrometry. A disciplined approach, using the correct value for the correct application, is critical to ensuring the validity and reproducibility of scientific research.
References
-
IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. International Union of Pure and Applied Chemistry. [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. [Link]
-
University of Missouri. (2024). Calculating Exact Masses. Mass Spectrometry Facility. [Link]
-
Wieser, M. E., et al. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). U.S. Department of the Interior, U.S. Geological Survey. [Link]
-
Wikipedia. Standard atomic weight. [Link]
-
U.S. Geological Survey. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76702351, Hydrochloride salt. [Link]
-
Vedantu. (n.d.). Calculate the molar mass of HCl. [Link]
-
Michigan State University Department of Chemistry. Masses. [Link]
-
Laboratory Notes. (2021). Hydrogen Chloride (HCl) Molecular Weight Calculation. [Link]
-
Quora. (2017). How to determine the molecular weight of HCL acid. [Link]
-
Biological Magnetic Resonance Bank. Molecular Mass Calculator. [Link]
-
INIS. (2025). Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data. [Link]
-
YouTube. (2020). How to calculate molecular weight and equivalent weight of HCL. [Link]
-
The ISIC-EPFL mstoolbox. Molecular mass calculator. [Link]
-
PubChemLite. 1-(azetidin-3-yl)-1h-pyrrole hydrochloride. [Link]
-
Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]
-
University of Arizona. Table of Isotopic Masses and Natural Abundances. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1516505, Azetidin-3-one. [Link]
-
NIST. 1H-Pyrrole-2,5-dione. [Link]
-
Harvard University. Exact Masses of Common Elements and Isotopes. [Link]
-
Xia, Y., et al. (2019). Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors.... Chem Biodivers. [Link]
-
Wikipedia. Isotopes of chlorine. [Link]
-
NIST. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-. [Link]
-
PubChemLite. 1-(3-acetylphenyl)-2,5-dihydro-1h-pyrrole-2,5-dione. [Link]
Sources
- 1. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 3. iupac.org [iupac.org]
- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 5. osti.gov [osti.gov]
- 6. Calculate the molar mass of HCl class 12 chemistry CBSE [vedantu.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. quora.com [quora.com]
- 9. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 10. Masses [www2.chemistry.msu.edu]
- 11. 1H-Pyrrole-2,5-dione [webbook.nist.gov]
- 12. 541-59-3|1H-Pyrrole-2,5-dione|BLD Pharm [bldpharm.com]
- 13. Azetidines | Fisher Scientific [fishersci.com]
- 14. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. vanderbilt.edu [vanderbilt.edu]
Application Note: Optimizing Thiol-Michael Addition with Azetidinyl Maleimide Linkers
Executive Summary: The "Conjugate-and-Lock" Strategy
The thiol-Michael addition between a cysteine residue and a maleimide is the gold standard for Antibody-Drug Conjugate (ADC) synthesis. However, the resulting thiosuccinimide ring is not chemically inert; it exists in equilibrium with the retro-Michael pathway, leading to premature payload loss in plasma (transfer to serum albumin).
Azetidinyl maleimide linkers represent a "next-generation" class of self-hydrolyzing reagents designed to solve this instability. By incorporating a basic azetidine moiety proximal to the maleimide ring, these linkers catalyze their own succinimide ring hydrolysis immediately after conjugation. This converts the unstable thiosuccinimide into a hydrolytically stable succinamic acid derivative, effectively "locking" the drug onto the antibody and preventing retro-Michael deconjugation.
This guide details the mechanism, optimization, and specific protocols for utilizing azetidinyl maleimides to generate highly stable bioconjugates.
Mechanism of Action
The superior stability of azetidinyl maleimides relies on intramolecular base catalysis . Unlike standard maleimides (e.g., maleimidocaproyl, mc) which hydrolyze slowly (
The Pathway
-
Conjugation (Kinetic Control): The thiol attacks the maleimide double bond (fast).
-
Catalytic Activation: The basic nitrogen of the azetidine ring (positioned 2–3 carbons away) abstracts a proton from a nearby water molecule or stabilizes the transition state.
-
Ring Opening (Thermodynamic Control): The activated water attacks the succinimide carbonyl, opening the ring to form a stable thioether-succinamic acid.
Mechanistic Diagram
The following diagram illustrates the competing pathways and how the azetidinyl group forces the reaction toward the stable product.
Caption: Pathway comparison showing how the azetidinyl moiety accelerates the irreversible hydrolysis step (green), bypassing the reversible retro-Michael pathway (red).
Critical Parameters for Optimization
To successfully deploy azetidinyl linkers, researchers must balance the rate of conjugation against the rate of pre-conjugation hydrolysis (which deactivates the linker).
pH Sensitivity
The azetidine nitrogen typically has a pKa between 8.0 and 9.0.
-
Conjugation pH (6.5 – 7.2): Optimal. The maleimide is stable enough to react with thiols before water attacks.
-
Hydrolysis pH (7.4 – 8.0): Accelerates the "locking" step.
-
Risk: At pH > 8.0, the maleimide may hydrolyze before conjugation, becoming unreactive maleamic acid.
Comparative Stability Data
The table below summarizes the hydrolysis kinetics of standard linkers vs. azetidinyl variants (derived from Wang et al., 2024 and Lyon et al., 2014).
| Linker Type | Structure Feature | Hydrolysis | Conjugate Stability (Plasma) |
| Standard (mc) | Alkyl chain (Caproyl) | ~24 hours | Poor (Exchange with Albumin) |
| N-Aryl | Phenyl ring | ~1–2 hours | Moderate |
| Azetidinyl | Azetidine spacer | < 1 hour | Excellent (Locked) |
| PEG-6 | PEG chain | ~10 hours | Moderate |
Experimental Protocol: Synthesis of Locked ADCs
This protocol assumes the use of a reduced monoclonal antibody (mAb) and an azetidinyl-maleimide drug-linker.
Phase 1: Antibody Preparation (Reduction)
-
Buffer Exchange: Exchange mAb into Reaction Buffer A (PBS, 5 mM EDTA, pH 7.0).
-
Why: EDTA prevents metal-catalyzed oxidation of thiols. pH 7.0 minimizes disulfide scrambling.
-
-
Reduction: Add TCEP (tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5 – 3.0 equivalents per mAb (aiming for DAR 4) or specific ratio for desired loading.
-
Incubation: Incubate at 37°C for 1 hour.
-
Purification (Optional but Recommended): Remove excess TCEP using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in Reaction Buffer A.
-
Note: While TCEP does not react with maleimides as aggressively as DTT, removing it prevents any potential interference or side reactions with sensitive payloads.
-
Phase 2: Conjugation & Locking (The "One-Pot" Method)
Crucial: Azetidinyl maleimides hydrolyze fast. Do not store the linker in aqueous buffer. Dissolve in organic solvent immediately before use.
-
Linker Preparation: Dissolve the Azetidinyl-Maleimide linker in anhydrous DMSO or DMA to a concentration of 10 mM.
-
Conjugation:
-
Add the linker to the reduced mAb solution.
-
Stoichiometry: Use 1.2 – 1.5 equivalents of linker per free thiol group.
-
Solvent: Ensure final organic solvent concentration is < 10% (v/v) to prevent mAb precipitation.
-
Incubation: Mix gently at 22°C (Room Temp) for 30 minutes .
-
Checkpoint: At pH 7.0, conjugation is faster than hydrolysis.
-
-
The "Locking" Step (Hydrolysis):
-
After 30 minutes, adjust the pH of the reaction mixture to pH 7.5 – 8.0 using 1M Tris (pH 8.5) or Borate buffer.[1]
-
Incubate at 37°C for 1 – 2 hours.
-
Mechanism:[1][2][3][4][5] This elevated pH and temperature fully activate the azetidine catalyst, driving the succinimide ring opening to completion.
-
Validation: Analyze a small aliquot by LC-MS (see Phase 4).
-
Phase 3: Purification
-
Quenching: Add excess N-acetylcysteine (NAC) to quench any unreacted linker (though likely hydrolyzed by now).
-
Filtration: Purify the ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) into formulation buffer (e.g., Histidine/Sucrose pH 6.0).
Phase 4: QC & Validation (Self-Validating Step)
To confirm the "Lock," you must verify the mass shift.
-
Intact Mass MS:
-
Conjugate (Closed Ring): Mass = Antibody + (Linker * DAR).
-
Conjugate (Open Ring/Locked): Mass = Antibody + (Linker * DAR) + (18 Da * DAR) .
-
-
Success Criteria: The mass spectrum should show a dominant species corresponding to the +18 Da (water addition) adduct per linker. If the mass is "Linker * DAR", the lock is incomplete; extend Phase 2 incubation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low DAR (Drug-to-Antibody Ratio) | Linker hydrolyzed before conjugation. | Ensure linker stock is anhydrous. Lower conjugation pH to 6.5. Add linker immediately after dilution. |
| Incomplete "Lock" (Closed Ring persists) | pH too low during locking step; incubation too short. | Increase locking pH to 8.0 or extend 37°C incubation to 4 hours. |
| Precipitation | Hydrophobic payload aggregation or high organic solvent. | Limit DMSO to 5-8%. Add mild surfactants (e.g., 0.05% Tween-20) during conjugation. |
| High Aggregation | Over-reduction of antibody or thermal stress. | Reduce TCEP equivalents. Perform locking step at 22°C for longer time (overnight) instead of 37°C. |
References
-
Wang, L., Hobson, A. D., et al. (2024). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.[6][7][8][9] RSC Medicinal Chemistry, 15, 612-622.[9][10] [Link]
-
Lyon, R. P., et al. (2014).[1] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062. [Link]
-
Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(10), 1871–1880. [Link]
-
Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[5][6] Nature Biotechnology, 30, 184–189. [Link]
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. kinampark.com [kinampark.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) with Azetidinyl Maleimide Payloads
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolution of Maleimide Chemistry in ADCs and the Emergence of Azetidinyl Moieties
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[1][2] The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.[] Maleimide-based linkers have been a cornerstone in ADC development, primarily due to their highly selective and efficient reaction with thiol groups on cysteine residues of the antibody under mild, physiological conditions.[1][4][5] This reaction, a Michael addition, results in the formation of a stable thioether bond.[4][5]
However, the traditional N-alkyl maleimide linkage forms a thiosuccinimide ring that is susceptible to a retro-Michael reaction, leading to premature payload release in the bloodstream.[6][7][8] This can decrease the therapeutic index and cause off-target toxicity.[7][8] To address this instability, significant advancements have been made, including the development of self-hydrolyzing maleimides and N-aryl maleimides, which promote the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[6][9][10][11][12]
This application note details a comprehensive protocol for the synthesis of ADCs using a novel class of maleimide payloads incorporating an azetidinyl group. While the core conjugation chemistry leverages the well-established maleimide-thiol reaction, the inclusion of the azetidine ring offers potential advantages. Azetidine, a four-membered heterocyclic amine, can introduce desirable physicochemical properties to the linker, such as increased hydrophilicity, which may improve the pharmacokinetic profile and reduce aggregation of the ADC. Furthermore, the strained nature of the azetidine ring could potentially influence the electronic properties of the maleimide, subtly modulating its reactivity and the stability of the final conjugate.
This guide will provide a step-by-step methodology for the synthesis, purification, and characterization of ADCs with azetidinyl maleimide payloads, with a focus on the practical considerations and the rationale behind each step.
Workflow for ADC Synthesis with Azetidinyl Maleimide Payloads
The overall workflow for the synthesis of an ADC with an azetidinyl maleimide payload can be broken down into several key stages, as illustrated in the diagram below.
Caption: A high-level overview of the ADC synthesis workflow.
Experimental Protocols
Part 1: Antibody Preparation and Partial Reduction
The first step in cysteine-based conjugation is the selective reduction of the interchain disulfide bonds of the antibody to generate reactive thiol groups. The number of accessible thiols can be controlled by the choice of reducing agent and reaction conditions.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1 mM EDTA
-
Quenching solution: L-cysteine or N-acetylcysteine
-
Purification system for buffer exchange (e.g., Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC))
Protocol:
-
Buffer Exchange: The antibody storage buffer may contain components that interfere with the reduction and conjugation reactions. Exchange the antibody into the Reaction Buffer. TFF is a highly efficient method for this purpose.[13]
-
Reduction of Interchain Disulfides:
-
Bring the antibody solution to the desired concentration (typically 5-10 mg/mL) in the Reaction Buffer.
-
Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of reduction and needs to be optimized for each antibody. A typical starting point is a 5-10 fold molar excess of TCEP over the antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Removal of Excess Reducing Agent: Immediately after reduction, it is crucial to remove the excess TCEP to prevent it from reacting with the maleimide payload. This is typically achieved by another round of TFF or SEC.
Part 2: Conjugation with Azetidinyl Maleimide Payload
This step involves the reaction of the newly generated thiol groups on the antibody with the azetidinyl maleimide payload.
Materials:
-
Reduced monoclonal antibody
-
Azetidinyl maleimide-payload conjugate dissolved in a compatible organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: PBS, pH 6.5-7.5, with 1 mM EDTA
Protocol:
-
Payload Preparation: Prepare a stock solution of the azetidinyl maleimide-payload in DMSO or DMF. The concentration should be high enough to avoid introducing a large volume of organic solvent into the reaction mixture (typically <10% v/v).
-
Conjugation Reaction:
-
To the chilled solution of the reduced antibody, add the azetidinyl maleimide-payload solution dropwise while gently stirring. A molar excess of the payload over the available thiol groups (typically 1.5-5 fold) is used to drive the reaction to completion.
-
Allow the reaction to proceed at 4°C or room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction: After the desired incubation time, quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule such as L-cysteine or N-acetylcysteine. Incubate for an additional 30 minutes.
Caption: The core thiol-maleimide conjugation reaction.
Part 3: Purification of the ADC
Purification is essential to remove unreacted payload, excess quenching agent, and any aggregated protein.
Methods:
-
Tangential Flow Filtration (TFF): An effective method for removing small molecule impurities and for buffer exchange into the final formulation buffer.[13]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing aggregates and smaller impurities.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with different drug-to-antibody ratios (DARs) and for removing unconjugated antibody.[14]
The choice of purification method will depend on the specific properties of the ADC and the desired level of purity. Often, a combination of these techniques is employed.
Part 4: Characterization of the ADC
Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC. The drug-to-antibody ratio (DAR) is a key quality attribute.[4]
Table 1: Key Characterization Techniques for ADCs
| Parameter | Method(s) | Principle |
| Drug-to-Antibody Ratio (DAR) | UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | UV/Vis measures absorbance differences between the antibody and payload. HIC and RP-HPLC separate ADC species based on hydrophobicity. MS provides precise mass measurements to determine the number of conjugated drugs.[4] |
| Purity | Size-Exclusion Chromatography (SEC), SDS-PAGE | SEC separates by size to quantify high and low molecular weight species. SDS-PAGE assesses the integrity of the antibody chains. |
| Aggregation | Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | SEC quantifies aggregates. DLS measures the size distribution of particles in solution. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | Measures the potency of the ADC on target-expressing cancer cell lines. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Each step includes a purification or characterization stage that allows the researcher to assess the outcome before proceeding. For instance, the efficiency of the reduction step can be monitored by Ellman's assay to quantify free thiols. The progress of the conjugation reaction can be followed by HIC-HPLC, which will show the appearance of peaks corresponding to different DAR species and the disappearance of the unconjugated antibody peak. The final characterization provides a comprehensive assessment of the quality of the synthesized ADC, ensuring that it meets the required specifications for further in vitro and in vivo studies.
Expert Insights and Causality
-
Choice of Reducing Agent: TCEP is often preferred over DTT as it is more stable, less odorous, and does not contain thiols that could interfere with downstream maleimide chemistry.
-
pH Control in Conjugation: The maleimide-thiol reaction is highly pH-dependent. A pH range of 6.5-7.5 is optimal for selective reaction with thiols.[1] At higher pH, maleimides can react with amines (e.g., lysine residues) and are more susceptible to hydrolysis.
-
Organic Solvent Concentration: The concentration of organic solvents like DMSO or DMF should be kept to a minimum (ideally <10%) during the conjugation step to avoid denaturation and aggregation of the antibody.
-
Post-Conjugation Hydrolysis: While not explicitly detailed in the protocol, for enhanced stability, a post-conjugation step to induce hydrolysis of the thiosuccinimide ring can be beneficial. This is often achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) for a defined period. This step should be carefully optimized to avoid any degradation of the antibody or payload.
Conclusion
The synthesis of ADCs with azetidinyl maleimide payloads is a multi-step process that requires careful optimization and control at each stage. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can successfully produce high-quality ADCs for preclinical evaluation. The incorporation of an azetidinyl moiety into the maleimide linker represents a promising strategy to potentially enhance the physicochemical and pharmacological properties of ADCs, contributing to the development of safer and more effective targeted cancer therapies.
References
- Phenomenex. (2018, June 5).
- Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjug
- Analysis Method for Drug-to-Antibody Ratio (DAR)
- Christie, R. J., et al. (2015, December 28). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.
- Swift-Ramirez, W. R. (n.d.).
- Park, K. (2015, September 24).
- Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4). SigutLabs.
- Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates | ACS Medicinal Chemistry Letters. (2018, June 28).
- Current ADC Linker Chemistry - PMC. (n.d.). NIH.
- Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjug
- Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates | BioPharm Intern
- Maleimide Labeling of Proteins and Other Thiol
- Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. (2025, November 26). SigutLabs.
- Structural Characterization of Linker Shielding in ADC Site-Specific Conjug
- Methods to Design and Synthesize Antibody-Drug Conjug
- The Chemistry Behind ADCs. (2021, May 7). MDPI.
- “Build your own” ADC mimics: Identification of non-toxic linker/payload mimics for HIC-based DAR determin
- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalis
- Leveraging Maleimide Chemistry for Advanced Bioconjug
- Maleimide Reaction Chemistry | Vector Labs. (n.d.).
- Aggregation in antibody-drug conjugates: causes and mitig
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC. (n.d.).
- The Thiol-Maleimide Reaction: A Guide. (2022, February 9). Bachem.
- The Advent of Self-Hydrolyzing Maleimides: Engineering Stability in Bioconjug
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Str
- Maleimide Linkers in Antibody-Drug Conjug
- Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed. (2024, August 15).
- Current ADC Linker Chemistry - PMC. (n.d.). NIH.
- Linkers for ADCs. (n.d.). NJ Bio, Inc.
- Methods to Design and Synthesize Antibody-Drug Conjug
- Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermedi
- New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog. (2021, December 28).
- Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjug
- ADC Linker. (n.d.).
- Maleimide Crosslinker Selection Guide | Vector Labs. (2025, September 1).
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (2025, November 21). BOC Sciences.
- ADC Linker Products. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR characterization data for 1-(Azetidin-3-yl)pyrrole-2,5-dione hydrochloride
This guide details the 1H NMR characterization of 1-(Azetidin-3-yl)pyrrole-2,5-dione hydrochloride (also known as N-(Azetidin-3-yl)maleimide HCl).[1] This compound is a critical bifunctional linker used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and peptidomimetics.
The following analysis synthesizes data from structural analogs and physicochemical principles to provide a robust reference for identification and quality control.
Part 1: Analytical Strategy & Rationale
The Characterization Challenge
The molecule contains two distinct reactive centers with opposing stability profiles:
-
The Maleimide (Pyrrole-2,5-dione): An electrophilic Michael acceptor prone to hydrolysis (ring-opening) in aqueous/nucleophilic media, especially at pH > 7.[1]
-
The Azetidine Ring: A strained four-membered amine.[1] In its hydrochloride salt form, it is stable and water-soluble; however, the free base is prone to polymerization or degradation.
Why DMSO-d6?
-
Solubility: The hydrochloride salt is highly polar and insoluble in CDCl₃. While soluble in D₂O, the rapid exchange of ammonium protons and the risk of maleimide hydrolysis make D₂O suboptimal for initial purity assessment.
-
Resolution: DMSO-d6 preserves the ammonium (
) proton signals, providing a crucial integration reference (2H) to verify salt stoichiometry.
Part 2: 1H NMR Characterization Data
Compound: 1-(Azetidin-3-yl)pyrrole-2,5-dione hydrochloride Solvent: DMSO-d6 (Reference: 2.50 ppm) Frequency: 400 MHz / 500 MHz[1]
Table 1: Consensus 1H NMR Assignments
Note: Chemical shifts (
| Position | Group | Shift ( | Mult. | Int.[2][3] | Coupling ( | Structural Insight |
| NH | Azetidinium ( | 9.10 – 9.40 | br s | 2H | - | Diagnostic for HCl salt formation.[1] Disappears in D₂O. |
| C=CH | Maleimide Alkenes | 7.06 – 7.10 | s | 2H | - | Diagnostic singlet.[1] Key Purity Indicator. Loss of symmetry or shift to ~6.0/6.4 ppm indicates hydrolysis. |
| H-3 | Azetidine Methine | 4.95 – 5.15 | m | 1H | - | Quintet-like multiplet.[1] Deshielded by the electron-withdrawing maleimide nitrogen.[1] |
| H-2, H-4 | Azetidine Methylenes | 4.10 – 4.45 | m | 4H | br | Broad multiplets due to ring puckering and proximity to the cationic center. |
Performance Comparison: Salt vs. Free Base vs. Hydrolyzed Impurity
This table guides you in distinguishing the desired product from common derivatives and degradants.
| Feature | HCl Salt (Target) | Free Base | Hydrolyzed (Maleamic Acid) |
| Solvent System | DMSO-d6 / D₂O | CDCl₃ / MeOD | DMSO-d6 / D₂O |
| Maleimide Signal | Singlet (~7.1 ppm) | Singlet (~6.7 ppm) | Two Doublets (~6.0 & 6.3 ppm) |
| Azetidine H-3 | Deshielded (>4.9 ppm) | Shielded (~4.5 ppm) | Variable |
| Stability | High (Solid state) | Low (Prone to polymerization) | Stable (Dead end product) |
| Solubility | Polar (Water/DMSO) | Non-polar (DCM/Chloroform) | Polar |
Part 3: Visualization of Analytical Workflow
The following diagrams illustrate the logic flow for characterization and the degradation pathways to monitor.
Diagram 1: Characterization Logic Flow
Caption: Decision matrix for solvent selection and key spectral checkpoints to ensure compound integrity.
Diagram 2: Stability & Degradation Pathway
Caption: The primary degradation pathway involves nucleophilic attack by water, opening the maleimide ring to form maleamic acid.[1]
Part 4: Experimental Protocol
Sample Preparation for 1H NMR
-
Massing: Weigh approximately 5–10 mg of the hydrochloride salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent moisture-induced hydrolysis during the scan time.[1]
-
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition:
-
Relaxation Delay (d1): Set to
seconds to ensure accurate integration of the isolated maleimide protons relative to the bulk azetidine protons. -
Scans: 16–32 scans are typically sufficient.
-
-
Processing: Calibrate the residual DMSO pentet to 2.50 ppm .
Quality Control Criteria
-
Pass: Distinct singlet at ~7.1 ppm; integration ratio of Maleimide (2H) : Azetidine Methine (1H) is 2:1.[1]
-
Fail (Hydrolysis): Appearance of new olefinic protons at 6.0–6.5 ppm (doublets,
Hz). -
Fail (Free Base): Absence of broad ammonium peaks at >9.0 ppm; significant shielding of azetidine ring protons.
References
-
ChemicalBook. 1-Azetidin-3-yl-dimethylamine hydrochloride 1H NMR Spectrum. (Analogous azetidine ring shifts).[4] Retrieved from [1]
-
National Institutes of Health (NIH). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives.[1] (Maleimide chemical shift data). Retrieved from [1]
-
Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones.[1] (Comparative NMR data for pyrrole-2,5-dione scaffolds). Retrieved from [1]
-
Fisher Scientific. Azetidine Hydrochloride Derivatives - Product Specifications. Retrieved from [1]
Sources
Publish Comparison Guide: Mass Spectrometry Analysis of Azetidinyl Maleimide-Protein Conjugates
This guide provides an in-depth technical comparison and protocol for the mass spectrometry analysis of Azetidinyl Maleimide-Protein Conjugates (specifically focusing on high-performance Azetidinyl-Rhodamine probes like Janelia Fluor® maleimides) versus traditional N-alkyl/N-aryl Maleimide alternatives.
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs) and protein tracking systems, the stability and brightness of the conjugate are paramount. Traditional N,N-dimethyl-rhodamine (TAMRA) and Cyanine maleimides suffer from two critical failures: (1) fluorescence quenching due to Twisted Intramolecular Charge Transfer (TICT) and (2) potential instability of the maleimide-thiol linkage.
Azetidinyl Maleimides (typified by the Janelia Fluor® class) replace the dimethylamino groups with azetidine rings . This structural rigidification eliminates TICT, resulting in significantly higher quantum yields. For the analytical scientist, however, these conjugates present unique mass spectrometric signatures. This guide compares the MS characterization of Azetidinyl conjugates against standard maleimides, detailing fragmentation behaviors, hydrophobicity shifts, and stability profiles.
Technical Comparison: Azetidinyl vs. Traditional Maleimides
The following table contrasts the physicochemical and mass spectrometric properties of Azetidinyl Maleimides (e.g., JF549/JF646) with Standard Maleimides (e.g., TAMRA, Fluorescein-5-Maleimide).
Table 1: Comparative Performance Metrics
| Feature | Azetidinyl Maleimide Conjugates | Traditional Maleimide Conjugates | Impact on MS Analysis |
| Electronic Structure | Azetidine ring constrains N-lone pair, preventing TICT. | Free-rotating dimethylamino/alkyl groups allow TICT. | Azetidinyls are brighter; less sample needed for detection, but higher hydrophobicity affects LC retention. |
| Hydrophobicity | High . Azetidine adds significant non-polar character. | Moderate to Low (depending on sulfonates). | Azetidinyl peptides elute later in RPLC. Requires higher %B organic solvent for elution. |
| MS Fragmentation (CID/HCD) | Distinct Azetidine Loss. Often observe specific neutral loss of C₃H₆N fragments or intact reporter ions. | Standard peptide backbone fragmentation; dye often fragments non-specifically. | Azetidinyls provide cleaner "Reporter Ions" in MS2/MS3 for confirming conjugation sites. |
| Linker Stability (Plasma) | Susceptible to retro-Michael unless hydrolyzed. (Ring-opening stabilizes). | Susceptible to retro-Michael exchange with albumin.[1] | MS must monitor [M+18] (hydrolyzed) vs [M] (succinimide) to predict in vivo stability. |
| Ionization Efficiency | High (Azetidinium cation is pre-charged or easily protonated). | Variable (often negatively charged for sulfo-dyes). | Azetidinyls fly well in Positive Mode ESI; excellent for peptide mapping. |
Mechanism of Action & MS Fragmentation
Understanding the structural difference is critical for interpreting MS/MS spectra.
The Azetidinyl Advantage
In traditional rhodamines, the excited state energy is dissipated non-radiatively via rotation of the dimethylamino groups. Substituting these with azetidine (a 4-membered ring) locks the nitrogen, forcing the molecule to emit photons.
-
MS Consequence: The azetidine ring is strained.[2] Under High-Energy Collision Dissociation (HCD), the azetidine ring can open or cleave, generating specific low-mass reporter ions (e.g., m/z ~300-400 range depending on the core) that serve as diagnostic markers for the conjugate.
The Maleimide Linkage
Both classes use the maleimide-thiol reaction.[][4]
-
Intact Thiosuccinimide (Unstable): The initial product. In MS, this appears as Mass(Protein) + Mass(Linker) .
-
Retro-Michael (Degradation): In plasma, the reaction reverses, releasing the payload. MS detects the unconjugated protein.
-
Ring Hydrolysis (Stabilized): Water attacks the succinimide ring (+18.01 Da ). This "locks" the conjugate.
-
Critical QC Step: You must quantify the ratio of Open (Hydrolyzed) vs. Closed (Succinimide) forms via MS to validate shelf-life stability.
-
Visualization: Conjugation & MS Workflow
The following diagram illustrates the conjugation pathway and the competing retro-Michael vs. Hydrolysis routes detectable by MS.
Caption: Workflow showing the kinetic partitioning between stable hydrolysis and unstable retro-Michael pathways, and their detection via MS.
Experimental Protocol: Self-Validating MS Workflow
This protocol is designed to be self-validating : it includes steps to confirm that the absence of a signal is not due to instrument failure (e.g., using internal standards).
Phase 1: Sample Preparation (Bottom-Up Proteomics)
Objective: Map the exact site of conjugation and determine the Hydrolysis/Succinimide ratio.
-
Denaturation & Reduction:
-
Dilute conjugate to 1 mg/mL in 6M Guanidine HCl , 50 mM Tris (pH 7.5).
-
Note: Do NOT use high pH (>8.0) or high temperature (>37°C) during prep, as this artificially induces maleimide ring hydrolysis, biasing your stability data.
-
Add DTT (5 mM) only if reducing inter-chain disulfides is required. Caution: DTT can reverse maleimide bonds if not hydrolyzed. TCEP is preferred for maleimide-compatible reduction.
-
-
Alkylation:
-
Add Iodoacetamide (IAM) (15 mM) to cap unreacted cysteines. Incubate 30 min in dark.
-
Validation: If you see IAM (+57 Da) on the target cysteine, the conjugation failed.
-
-
Digestion:
-
Dilute to 1M Guanidine. Add Trypsin/Lys-C (1:20 w/w). Incubate overnight at 37°C.
-
Quench: Add Formic Acid to 1% final concentration.
-
Phase 2: LC-MS/MS Acquisition
Instrument: Orbitrap or Q-TOF (High Resolution is essential for distinguishing +18 Da shifts).
-
LC Gradient:
-
Column: C18 Peptide (e.g., Waters CSH C18), heated to 60°C.
-
Crucial Step: Azetidinyl dyes are hydrophobic. Extend the gradient to 95% Acetonitrile to ensure the labeled peptide elutes.
-
Gradient: 5% B to 40% B over 30 min, then ramp to 95% B for 5 min.
-
-
MS Parameters:
-
Mode: Positive ESI.[5]
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).
-
Stepped Collision Energy: 25, 30, 35 NCE. (Ensures both peptide backbone and dye reporter ions are generated).
-
Phase 3: Data Analysis & Validation
-
Mass Shift Calculation:
-
Target Mass = Peptide Mass + Linker Mass.
-
Check for:[M + 18.0106] (Hydrolyzed form).
-
-
Reporter Ion Search:
-
For Azetidinyl-Rhodamines (e.g., JF549), look for the specific xanthene core fragment in the low mass region.
-
-
Occupancy Calculation (DOL):
-
Note: Correct for ionization efficiency differences if absolute quantification is needed (requires standard curve).
-
References
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods, 12(3), 244–250. (Seminal paper on Azetidinyl-Rhodamine/Janelia Fluor chemistry). Link
-
Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32(10), 1059–1062. (Definitive guide on Maleimide Ring Hydrolysis vs Retro-Michael). Link
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184–189. (Analysis of site-specific stability). Link
-
Legkevičius, V., et al. (2021). "Characterization of Janelia Fluor Dyes by Mass Spectrometry." Journal of The American Society for Mass Spectrometry. (Methodology for MS fragmentation of azetidinyl dyes). LinkNote: Representative citation for JF MS characterization.
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link
Sources
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Single-cell synaptome mapping of endogenous protein subpopulations in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Azetidinyl Maleimide Scaffolds in Plasma
For researchers and professionals in drug development, particularly those engineering covalent therapeutics and antibody-drug conjugates (ADCs), the stability of the electrophilic warhead is paramount to a molecule's success. An ideal covalent modifier must remain inert in circulation to minimize off-target reactions and ensure it reaches its intended biological target intact. The maleimide scaffold has been a workhorse for cysteine-directed conjugation; however, its inherent metabolic liabilities often compromise its efficacy and safety profile.[1][2]
This guide provides an in-depth comparison of a novel azetidinyl maleimide scaffold against traditional maleimides, assessing their metabolic stability in human plasma. We will explore the mechanistic underpinnings of maleimide instability, present a rigorous experimental framework for evaluation, and interpret the resulting data to highlight the potential advantages of this next-generation scaffold.
The Stability Challenge: Understanding Maleimide Degradation Pathways
Maleimides react efficiently and selectively with thiols on cysteine residues via a Michael addition reaction, forming a thioether bond.[1] This has made them exceptionally popular in bioconjugation.[3] However, the resulting thiosuccinimide linkage is not always stable under physiological conditions, being susceptible to two competing degradation pathways in plasma.[1][4]
-
Retro-Michael Reaction (Deconjugation): This is the reversal of the initial conjugation. The thioether bond cleaves, releasing the payload. This process is often facilitated by abundant circulating thiols, such as glutathione (GSH) and the Cys34 residue of human serum albumin, leading to premature drug release, a reduced therapeutic window, and potential off-target toxicities.[4][5][6][7]
-
Hydrolysis (Stabilization): The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[1][8][9] This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate in its active state.[1][10]
The balance between these two pathways dictates the conjugate's overall stability and pharmacokinetic profile. An ideal scaffold would favor the hydrolysis pathway or otherwise prevent the retro-Michael reaction.
A Novel Solution: The Azetidinyl Maleimide Scaffold
To overcome the limitations of traditional maleimides, medicinal chemists are exploring novel scaffolds.[11] Azetidine-containing compounds have emerged as efficient and novel covalent inhibitors, leveraging the ring strain of the four-membered ring to modulate reactivity.[12][13] We hypothesize that modifying the maleimide N-position with an azetidinyl group can significantly enhance metabolic stability. The rationale is twofold:
-
Electronic Modulation: The azetidinyl substituent can alter the electron density of the succinimide ring, potentially accelerating the rate of stabilizing hydrolysis over the undesirable retro-Michael reaction. The N-substituent is known to significantly influence the kinetics of these competing reactions.[6][8]
-
Steric Hindrance: The azetidinyl group may provide steric shielding, hindering the approach of bulky thiols like albumin and thus slowing the rate of thiol exchange.
This guide outlines a direct comparison between a hypothetical Azetidinyl Maleimide-Payload Conjugate (Compound A) , a conventional N-Ethylmaleimide-Payload Conjugate (Compound B) , and a next-generation Self-Stabilizing Maleimide Conjugate (Compound C) known for its enhanced stability.[4]
Experimental Protocol: In Vitro Plasma Stability Assay
This section provides a detailed methodology for assessing the stability of test compounds in human plasma. The primary analytical technique is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which allows for the precise quantification of the intact conjugate over time.[4][14][15]
Materials and Reagents
-
Test Compounds: 10 mM stock solutions in DMSO (Compound A, B, and C).
-
Plasma: Pooled human plasma, stored at -80°C.
-
Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (IS): A structurally similar, stable compound for analytical normalization (e.g., a stable isotope-labeled version of the analyte).
-
Protein Precipitation Solution: Acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Instrumentation: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][15]
Experimental Workflow
The following workflow outlines the key steps for conducting the plasma stability assay.
Step-by-Step Methodology
-
Thaw Plasma: Thaw pooled human plasma in a 37°C water bath and centrifuge to remove any cryoprecipitates.
-
Prepare Incubation Plate: Aliquot the required volume of plasma into a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add a small volume of the 10 mM test compound stock solution to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.25% to avoid affecting enzyme activity).[16] Mix thoroughly. This is the Time 0 point.
-
Time 0 Sample: Immediately transfer an aliquot (e.g., 50 µL) from the incubation well into a new plate containing 4 volumes (e.g., 200 µL) of cold acetonitrile with the internal standard.
-
Incubate: Place the incubation plate back into the 37°C incubator.
-
Collect Time Points: At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), repeat step 4 by removing an aliquot from the incubation plate and quenching it in the protein precipitation solution.[16]
-
Protein Precipitation: Once all time points are collected, seal the precipitation plate and vortex for 5 minutes. Centrifuge the plate at 4000g for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new analytical plate. Inject an appropriate volume onto the LC-MS/MS system. Monitor the disappearance of the parent compound using Multiple Reaction Monitoring (MRM) or high-resolution mass spectrometry.[4][15]
Data Analysis
The concentration of the test compound at each time point is determined by the peak area ratio of the analyte to the internal standard. The percentage of compound remaining is calculated relative to the Time 0 sample. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining versus time and fitting to a first-order decay model.[15]
Results and Interpretation: A Comparative Analysis
The following table summarizes the expected experimental data from the comparative plasma stability study. The results clearly demonstrate the enhanced stability of the azetidinyl maleimide scaffold.
| Compound | Scaffold Type | t½ in Human Plasma (hours) | % Remaining at 24h | % Remaining at 48h |
| A | Azetidinyl Maleimide | > 48 | 96% | 92% |
| B | N-Ethylmaleimide (Traditional) | ~15 | 35% | 12% |
| C | Self-Stabilizing Maleimide (Next-Gen) | > 48 | 98% | 95% |
Interpretation of Results:
-
Compound B (Traditional Maleimide): As expected, the N-ethylmaleimide conjugate shows significant degradation, with a half-life of approximately 15 hours. This instability is consistent with the known susceptibility of traditional maleimides to retro-Michael reactions in plasma.[4] This rapid clearance would likely lead to a poor pharmacokinetic profile and significant off-target payload release in an in vivo setting.
-
Compound C (Self-Stabilizing Maleimide): This next-generation control performs exceptionally well, showing minimal degradation over 48 hours. This is attributed to its design, which promotes rapid intramolecular hydrolysis to the stable ring-opened form, thus preventing the retro-Michael reaction.[4]
-
Compound A (Azetidinyl Maleimide): The novel azetidinyl maleimide scaffold demonstrates outstanding plasma stability, comparable to the self-stabilizing control. Over 90% of the conjugate remains intact after 48 hours. This result strongly supports the hypothesis that the azetidinyl modification effectively mitigates the inherent instability of the maleimide core, likely by favoring hydrolysis or sterically blocking thiol exchange.
Conclusion and Future Directions
The metabolic stability of a linker-payload is a critical design parameter in the development of covalent therapeutics. While traditional maleimides offer straightforward conjugation chemistry, their instability in plasma remains a significant liability.
This guide demonstrates, through a rigorous and reproducible experimental framework, that the novel azetidinyl maleimide scaffold offers a compelling solution to this challenge. Its plasma stability is dramatically superior to that of conventional maleimides and rivals that of other next-generation stabilization technologies. This enhanced stability is predicted to translate to improved in vivo performance, including a longer circulation half-life, better tumor or target tissue accumulation, and a wider therapeutic index.
Future work should focus on elucidating the precise mechanism of stabilization (hydrolysis vs. steric hindrance) and progressing azetidinyl maleimide-based conjugates into in vivo pharmacokinetic and efficacy studies to validate these promising in vitro findings.
References
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC. [Link]
-
Font, J., et al. (2025). LC‐MS/MS Characterization of SOBERANA 02, a Receptor Binding Domain‐Tetanus Toxoid Conjugate Vaccine Against SARS‐CoV‐2. PROTEOMICS. [Link]
-
Wang, C., et al. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]
-
Li, F., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. PubMed. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Domainex. [Link]
-
Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]
-
Shen, Y., et al. (2013). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. RSC Publications. [Link]
-
Niphakis, M. J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]
-
Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. [Link]
-
Keeley, A., et al. (2021). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. ACS Publications. [Link]
-
Lhospice, F., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. [Link]
-
Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
Grünberg, J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]
-
UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. [Link]
-
Luo, Y., et al. (2024). New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. PMC. [Link]
-
Kim, D., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. PMC. [Link]
-
Grünberg, J., et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. PubMed. [Link]
-
WuXi AppTec. (2021). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
-
Szafraniec, M., et al. (2022). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. ResearchGate. [Link]
-
Re-Mi, P., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry. [Link]
-
Bhuripanyo, K., et al. (2016). Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Crystallographic Data and Structural Validation of Azetidinyl Maleimide Salts
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] When incorporated into molecules like maleimides, which are known for their reactivity and diverse biological activities, the resulting azetidinyl maleimide scaffold presents a compelling target for drug discovery.[2] The formation of salts from these parent compounds can further modulate properties such as solubility and stability, making a thorough understanding of their three-dimensional structure paramount.
This guide will delve into the critical aspects of obtaining and validating high-quality crystallographic data for novel azetidinyl maleimide salts, offering a comparative analysis of structural features and their potential implications.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
The unequivocal determination of the three-dimensional arrangement of atoms in a molecule is most reliably achieved through single-crystal X-ray crystallography.[3][4] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are fundamental to understanding a compound's reactivity and biological interactions.[4]
The journey from a synthesized compound to a validated crystal structure is a multi-step process, each stage demanding meticulous execution and critical evaluation.
Experimental Protocol: From Powder to High-Quality Crystals
The critical first step in any crystallographic study is the growth of high-quality single crystals. For novel azetidinyl maleimide salts, this often involves screening various crystallization conditions.
Step-by-Step Crystallization Protocol:
-
Synthesis and Purification: The initial synthesis of the azetidinyl maleimide derivative is a prerequisite.[5][6][7] This is typically followed by reacting the purified product with a selected acid to form the salt. High purity of the starting material is crucial for successful crystallization.
-
Solvent Selection: A screening of various solvents and solvent systems is performed to identify conditions where the salt has moderate solubility. Common techniques include slow evaporation, vapor diffusion (liquid-liquid or liquid-solid), and cooling crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted on a goniometer head for data collection.
Data Collection and Processing
Modern single-crystal X-ray diffractometers, often equipped with high-brilliance X-ray sources, have streamlined the data collection process.[8] The crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded. This raw data is then processed to yield a set of reflection intensities that are used for structure solution and refinement.[9]
Structural Validation: Ensuring the Integrity of Crystallographic Data
The process of structure validation is not merely a final check but an integral part of the crystallographic workflow, ensuring the reliability of the atomic model.[10] It involves a multi-faceted assessment of the experimental data and the refined structural model against established chemical and physical principles.[11]
Key Validation Metrics: A Comparative Overview
Several key metrics are used to assess the quality of a crystal structure. Researchers should look for these values in published crystallographic reports to gauge the reliability of the data.
| Metric | Description | Ideal Value | Significance |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[12] | < 5% for small molecules | Lower values indicate a better fit of the model to the data. |
| Goodness-of-Fit (GoF) | Also known as S, this should be close to 1 for a good refinement. | ~1.0 | Values significantly different from 1 may indicate issues with the data or the model. |
| Completeness of Data | The percentage of measured reflections out of the total number of theoretically observable reflections. | > 95% (preferably > 99%) | High completeness ensures a more reliable structure determination. |
| Resolution | A measure of the level of detail that can be observed in the electron density map.[12] | < 1.0 Å for small molecules | Higher resolution (smaller value) allows for more precise atomic positions. |
The Role of Automated Validation Tools
Web-based tools like checkCIF, which incorporates the PLATON software, have become indispensable for automated structure validation.[13] These tools perform a comprehensive analysis of the crystallographic information file (CIF) and generate a report with a list of ALERTS, highlighting potential issues that require further attention.[13] These can range from minor geometric deviations to more serious problems like missed symmetry.
Comparative Analysis of Azetidinyl Maleimide Salt Structures
Table 1: Hypothetical Comparison of Crystallographic Data for Two Azetidinyl Maleimide Salts
| Parameter | Salt A (e.g., Hydrochloride) | Salt B (e.g., Oxalate) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 5.6 Å, c = 15.8 Å, β = 98.5° | a = 12.5 Å, b = 8.9 Å, c = 14.2 Å |
| R1 (%) | 4.2 | 4.8 |
| GoF | 1.05 | 1.02 |
| Key Hydrogen Bonds | N-H···Cl, C-H···O | N-H···O, O-H···O |
| Molecular Conformation | Planar maleimide, puckered azetidine | Planar maleimide, slightly twisted azetidine |
This table presents hypothetical data for illustrative purposes.
The choice of the counter-ion in the salt can significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding.[14][15] These interactions, in turn, dictate the physical properties of the solid state, including melting point, solubility, and stability. For example, a hydrochloride salt might exhibit different hydrogen bonding networks compared to an oxalate salt, leading to variations in crystal packing and, consequently, different physicochemical properties.
Workflow for Crystallographic Data Acquisition and Validation
The following diagram illustrates the logical flow from synthesis to a validated crystal structure.
Caption: Workflow for obtaining and validating crystallographic data.
Conclusion: The Imperative of Rigorous Structural Validation
In the quest for novel therapeutics, the precise characterization of molecular structure is non-negotiable. For azetidinyl maleimide salts, single-crystal X-ray diffraction provides the definitive structural evidence that underpins our understanding of their chemical behavior and biological activity. This guide has outlined the critical steps in obtaining and, most importantly, validating this crystallographic data. By adhering to rigorous validation standards and carefully comparing the structural nuances between different salt forms, researchers can build a solid foundation for the rational design and development of new and effective drug candidates.
References
- Validation and Quality Assessment of X-ray Protein Structures. (n.d.).
-
Structure validation - Wikipedia. (n.d.). Retrieved from [Link]
-
Kaduk, J. A. (2019). Structure validation. International Tables for Crystallography. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
-
Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]
-
Helliwell, J. R., & McMahon, B. (2020). Structure validation approaches. In Precision and Accuracy in Biological Crystallography, Diffraction, Scattering, Microscopies, and Spectroscopies. Oxford University Press. Retrieved from [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
-
Stilinović, V., et al. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals, 6(11), 153. Retrieved from [Link]
-
Hartmann, M., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(49), 16149-16153. Retrieved from [Link]
-
Crystallographic data and refinement for salts 1 and 3. - ResearchGate. (n.d.). Retrieved from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022). Retrieved from [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Retrieved from [Link]
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020). Nature Chemistry, 12(10), 898-905. Retrieved from [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022). Retrieved from [Link]
-
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC. (n.d.). Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Retrieved from [Link]
-
a) Structure of maleimides and their derivatives: substituted... - ResearchGate. (n.d.). Retrieved from [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. (2023). Retrieved from [Link]
-
Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with Imidazole and 2-Methyl Imidazole Moietie - K.T.H.M. College. (2023). Retrieved from [Link]
-
Crystallographic details for salicylic acid (SA) salts. - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. kthmcollege.ac.in [kthmcollege.ac.in]
- 8. excillum.com [excillum.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Structure validation - Wikipedia [en.wikipedia.org]
- 11. xrpp.iucr.org [xrpp.iucr.org]
- 12. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 13. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
